

# Addressing variability in BMS-986120 response across different species

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## Compound of Interest

Compound Name: BMS-986120

Cat. No.: B606285

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## Technical Support Center: BMS-986120

Welcome to the technical support center for **BMS-986120**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common questions regarding the use of **BMS-986120** in experimental settings. The following information is curated to help troubleshoot potential issues, particularly concerning the observed variability in response across different species. Although Bristol Myers Squibb has discontinued the clinical development of **BMS-986120**, the compound remains available from commercial suppliers for research use.<sup>[1]</sup>

## Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **BMS-986120**?

A1: **BMS-986120** is a first-in-class, orally active, potent, and selective reversible antagonist of the Protease-Activated Receptor 4 (PAR4).<sup>[2][3][4][5]</sup> PAR4 is a G-protein coupled receptor expressed on human platelets that is activated by thrombin. Upon activation, PAR4 initiates a signaling cascade that leads to platelet activation and aggregation, which are crucial for thrombus formation.<sup>[4][6]</sup> By selectively blocking PAR4, **BMS-986120** inhibits platelet aggregation and thrombus formation.<sup>[2][7][8]</sup>

Q2: We are not observing the expected antiplatelet effect of **BMS-986120** in our animal model. Why could this be?

A2: A lack of response to **BMS-986120** is highly dependent on the animal species being used. Pharmacological characterization has revealed significant species-specific differences in the activity of **BMS-986120**. It shows high potency in humans and cynomolgus monkeys.[2][3] In contrast, it has a weak effect on mouse platelets and no effect on platelet aggregation in guinea pigs or rats.[3] Therefore, if your experiments are being conducted in mice, rats, or guinea pigs, the lack of an antiplatelet effect is the expected outcome. For in vivo studies of antithrombotic effects, cynomolgus monkeys have been shown to be a suitable preclinical model.[4][5][6][9]

Q3: Does the common PAR4 genetic variant A120T affect the response to **BMS-986120** in human platelets?

A3: The PAR4 A120T variant, which is more prevalent in individuals of African descent and is associated with platelet hyperresponsiveness, does not appear to significantly alter the inhibitory effect of **BMS-986120**. [9][10] Studies in healthy human participants have shown no differences in the PAR4-mediated platelet response to **BMS-986120** between individuals with the AA120 and TT120 PAR4 variants.[9][10][11]

Q4: What are the key differences in potency of **BMS-986120** between species?

A4: **BMS-986120** exhibits different potencies in inhibiting PAR4 across various species. The IC50 values, which represent the concentration of the drug required to inhibit 50% of the PAR4 activity, highlight this variability. For detailed quantitative data, please refer to the data tables below.

## Troubleshooting Guide

Issue	Potential Cause	Recommended Action
No inhibition of platelet aggregation observed in an in vitro assay.	Species-specific inactivity: The platelets being used are from a non-responsive species (e.g., mouse, rat, guinea pig).[3]	Confirm the species of the platelets. For positive control, use human or monkey platelets.[2][3]
Incorrect agonist: The agonist used to stimulate platelet aggregation is not PAR4-specific. BMS-986120 is highly selective for PAR4 and will not inhibit platelet activation induced by PAR1-AP, ADP, or collagen.[2][7]	Use a PAR4-specific agonist peptide (PAR4-AP) to induce platelet aggregation.[2][9]	
Variability in results between experimental batches.	Compound stability: Improper storage of the BMS-986120 stock solution may lead to degradation.	Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
Unexpected bleeding in animal models.	High dosage: Although BMS-986120 has a wide therapeutic window and low bleeding liability compared to other antiplatelet agents like clopidogrel, high doses may still increase bleeding risk.[4][5][6][9]	Titrate the dose of BMS-986120 to find the optimal balance between antithrombotic efficacy and bleeding. In cynomolgus monkeys, a dose of 1 mg/kg has been shown to be effective with only a modest increase in bleeding time.[3][12]

## Data Presentation

### Table 1: In Vitro Potency of BMS-986120 Across Species

Species	Assay	IC50	Reference
Human	PAR4-induced calcium mobilization in HEK293 cells	0.56 nM	<a href="#">[2]</a> <a href="#">[3]</a>
Human	PAR4-AP induced platelet aggregation in whole blood	9.5 nM	<a href="#">[2]</a>
Monkey	PAR4-AP induced platelet aggregation in whole blood	2.1 nM	<a href="#">[2]</a>
Mouse	Platelet aggregation	Weak effect	<a href="#">[3]</a>
Rat	PAR4-AP induced platelet aggregation	No effect	<a href="#">[3]</a>
Guinea Pig	PAR4-AP induced platelet aggregation	No effect	<a href="#">[3]</a>

**Table 2: Pharmacokinetics of BMS-986120 in Humans (Single Ascending Dose Study)**

Dose	Cmax (ng/mL)	AUC (h*ng/mL)	Half-life (hours)
3.0 mg	27.3	164	44.7
180 mg	1536	15,603	84.1

Data from a Phase I, randomized, double-blind, placebo-controlled, single-ascending-dose study in healthy participants.

[\[9\]](#)[\[10\]](#)

## Experimental Protocols

## Whole Blood Aggregometry

This protocol is used to determine the effect of **BMS-986120** on platelet aggregation in response to various agonists.

- **Blood Collection:** Collect whole blood from the subject species into tubes containing an appropriate anticoagulant.
- **Incubation with Antagonist:** Aliquots of whole blood are incubated with varying concentrations of **BMS-986120** or vehicle control for a specified period.
- **Agonist Stimulation:** Platelet aggregation is initiated by adding a PAR4-specific activating peptide (PAR4-AP, e.g., 12.5  $\mu$ M).<sup>[2]</sup><sup>[9]</sup> Other agonists such as PAR1-AP, ADP, and collagen can be used as controls to assess the selectivity of **BMS-986120**.<sup>[2]</sup>
- **Measurement:** Platelet aggregation is measured using a whole blood aggregometer, which detects the change in electrical impedance as platelets aggregate on electrodes.
- **Data Analysis:** The extent of platelet aggregation is quantified, and IC<sub>50</sub> values are calculated by fitting the data to a dose-response curve.

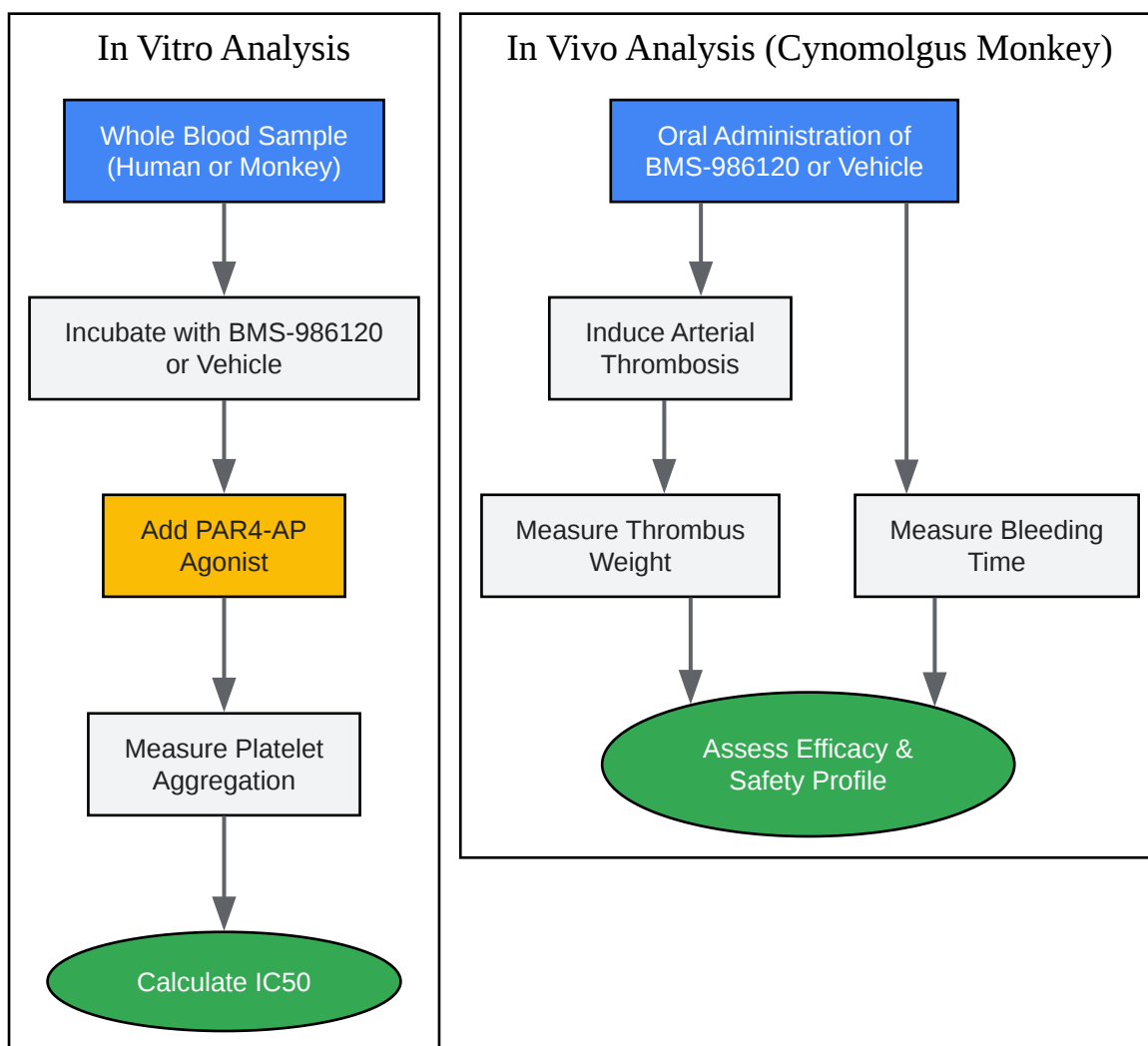
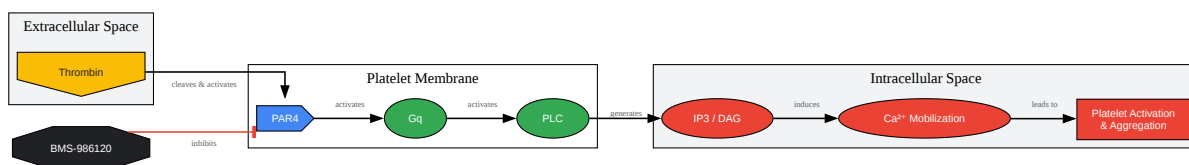
## Cynomolgus Monkey Arterial Thrombosis Model

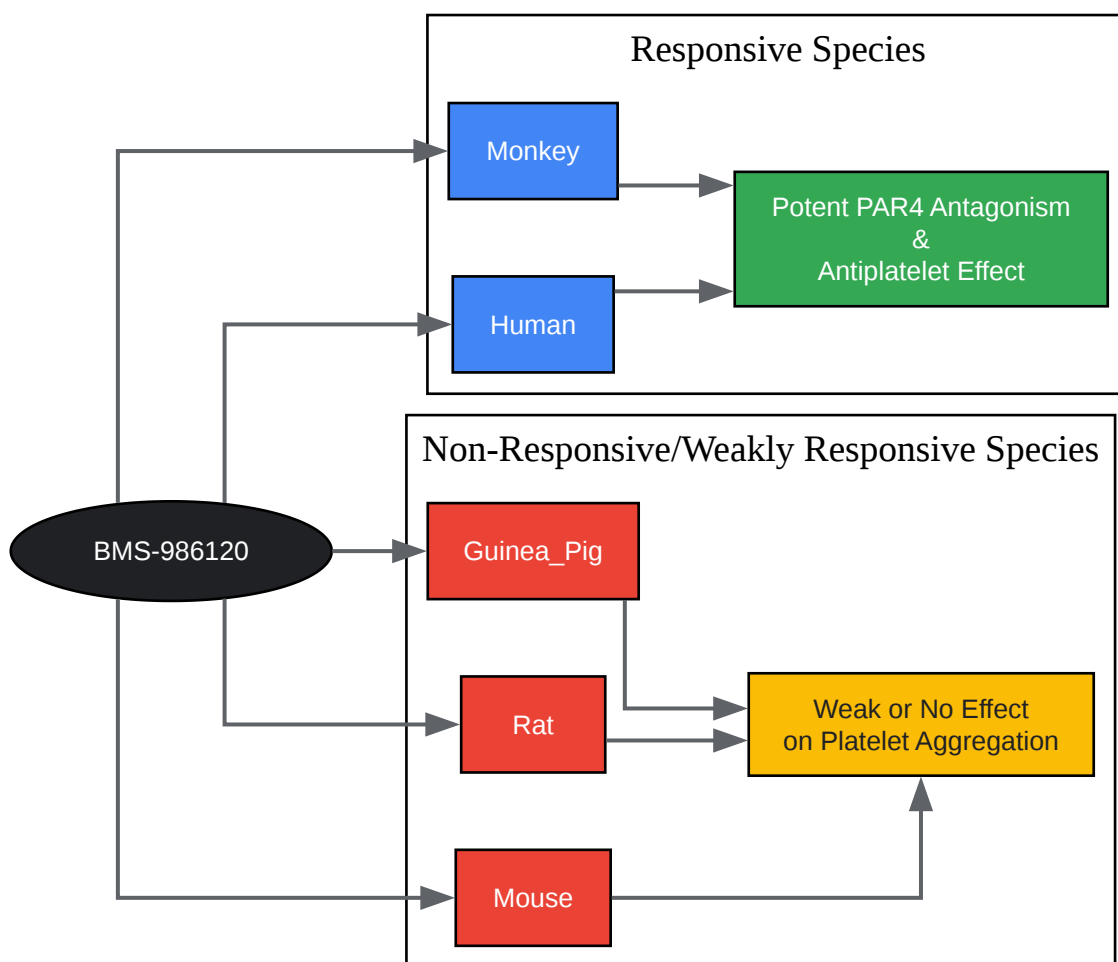
This in vivo model is used to assess the antithrombotic efficacy of **BMS-986120**.

- **Animal Preparation:** Anesthetized cynomolgus monkeys are prepared for the experiment.
- **Drug Administration:** **BMS-986120** (e.g., 0.2, 0.5, 1 mg/kg) or vehicle is administered orally 2 hours before the induction of thrombosis.<sup>[2]</sup>
- **Thrombosis Induction:** An electrolytic injury model is used to induce thrombus formation in a carotid artery.
- **Measurement of Thrombus Weight:** After a set period, the thrombotic segment of the artery is excised, and the thrombus is weighed.
- **Assessment of Bleeding:** Bleeding time is measured from standardized incisions in the kidney and mesenteric artery to assess the hemostatic impact of the drug.<sup>[2]</sup>

- Data Analysis: The reduction in thrombus weight and the increase in bleeding time are compared between the **BMS-986120**-treated groups and the vehicle control group.

## Visualizations





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